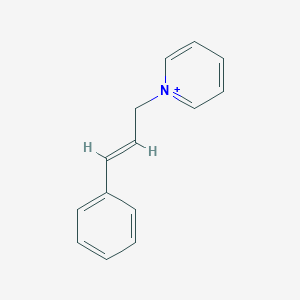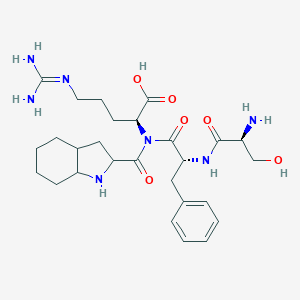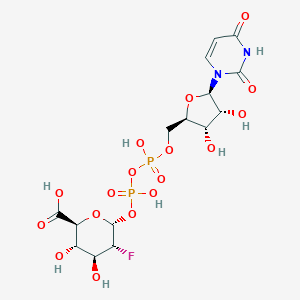
5-Methoxyuracil
Overview
Description
5-Methoxyuracil, also known as 5-methoxy-1H-pyrimidine-2,4-dione, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. It is characterized by the presence of a methoxy group at the fifth position of the uracil ring.
Mechanism of Action
Target of Action
5-Methoxyuracil, also known as 2,4-Dihydroxy-5-methoxypyrimidine, is a pyrimidine analog. Its primary target is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), a precursor of thymidine triphosphate, which is essential for DNA synthesis and repair .
Mode of Action
The compound interacts with its target, TS, by binding to it and inhibiting its function . This interaction blocks the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis . The inhibition of TS leads to an imbalance in the nucleotide pool, disrupting DNA synthesis and repair, and ultimately leading to cell death .
Biochemical Pathways
The action of this compound affects the pyrimidine synthesis pathway . By inhibiting TS, the compound prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This inhibition disrupts the balance of the nucleotide pool, particularly the dATP/dTTP ratio, leading to severe disruption of DNA synthesis and repair . Additionally, the inhibition of TS results in the accumulation of dUMP, which might lead to increased levels of deoxyuridine triphosphate (dUTP). Both dUTP and the this compound metabolite can be misincorporated into DNA .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its incomplete oral absorption, short biological half-life, and an obvious peak-valley phenomenon . These characteristics lead to the frequent requirement for administration and potential for severe side effects . .
Result of Action
The result of this compound’s action at the molecular level is the disruption of DNA synthesis and repair, leading to cell death . At the cellular level, this results in the inhibition of cancer cell proliferation.
Biochemical Analysis
Biochemical Properties
It is known to have a structure similar to thiourea, with one methyl group substituted for the amino group on the heterocycle
Cellular Effects
It is known that the compound is used as a precursor for the synthesis of thymine and uracil , which are essential components of nucleic acids and play crucial roles in cellular processes such as DNA replication and transcription.
Molecular Mechanism
It is known that the compound is used as a precursor for the synthesis of thymine and uracil
Metabolic Pathways
It is known that the compound is used as a precursor for the synthesis of thymine and uracil , which are involved in nucleotide metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuracil typically involves the methoxylation of uracil. One common method includes the reaction of uracil with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyuracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-hydroxyuracil, while reduction can produce 5-methoxy-1,2,3,4-tetrahydropyrimidine .
Scientific Research Applications
5-Methoxyuracil has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of nucleoside analogs and other pyrimidine derivatives.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: Research explores its potential as an antimetabolite in cancer therapy, similar to fluorouracil.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
5-Fluorouracil: A well-known antimetabolite used in cancer treatment.
5-Methyluracil: Another uracil derivative with applications in wound healing and tissue regeneration.
Uniqueness: 5-Methoxyuracil is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other uracil derivatives. This uniqueness makes it valuable in specific biochemical and pharmaceutical applications .
Properties
IUPAC Name |
5-methoxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXHQACBIUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216424 | |
| Record name | 5-Methoxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-81-0 | |
| Record name | 5-Methoxyuracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6623-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyuracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006623810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6623-81-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxyuracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxyuracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXYURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DD14XTQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Methoxyuracil in photocycloaddition reactions with cytosine?
A1: this compound (mo5U) participates in photocycloaddition reactions with cytosine (Cyt) upon exposure to near-ultraviolet light (wavelength > 300 nm) [, ]. This reaction forms an unstable cyclobutane dimer, mimicking the dimerization observed between pyrimidine bases in DNA upon UV irradiation. This property makes mo5U a useful tool for studying DNA damage and repair mechanisms.
Q2: Can this compound be synthesized effectively, and what are the challenges?
A3: Multiple synthetic routes for this compound have been explored [, ]. One approach involves the alkylation of 2,4-bis(trimethylsilyl)-5-methoxyuracil with appropriately protected sugar molecules, leading to the formation of various nucleosides []. Another method utilizes methyl methoxyacetate and ethyl formate as starting materials, with variations in reaction conditions and reagents influencing the yield and purity of the final product []. Challenges in synthesis often involve optimizing reaction conditions to maximize yield and minimize the formation of unwanted byproducts.
Q3: Have there been any computational studies on this compound and its derivatives?
A4: Yes, ab initio molecular orbital calculations using the STO-3G basis set have been employed to study this compound and its 4-hydroxy tautomer []. These calculations provided insights into the relative stability of different tautomeric forms, with the diketo form being determined as more stable. Furthermore, the study established a correlation between calculated and experimentally determined ionization potentials, suggesting that computational methods can be valuable for predicting the electronic properties of this compound and its analogs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)



![Trimethyl[4-(phenylethynyl)phenyl]silane](/img/structure/B140796.png)







